1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features both a thiadiazole and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing both the thiadiazole and benzodiazole moieties. For example, a precursor such as 2-amino-1-methylbenzimidazole can be reacted with a thiadiazole derivative under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine depends on its specific application. In the context of its antimicrobial activity, the compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . For its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar chemical properties and reactivity.
Benzodiazole derivatives: These compounds share the benzodiazole ring and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to the combination of both thiadiazole and benzodiazole rings in its structure.
Properties
Molecular Formula |
C10H9N5S |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-15-8-5-3-2-4-7(8)12-9(15)13-10-14-11-6-16-10/h2-6H,1H3,(H,12,13,14) |
InChI Key |
CDXLBHSRXZMRAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=NN=CS3 |
Origin of Product |
United States |
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